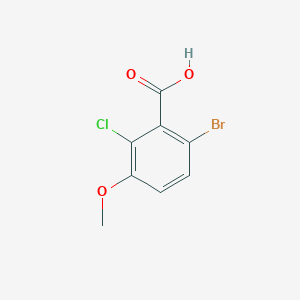

6-Bromo-2-chloro-3-methoxybenzoic acid

Description

Properties

IUPAC Name |

6-bromo-2-chloro-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZAHKKHYYLSHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-3-methoxybenzoic acid typically involves the bromination and chlorination of 3-methoxybenzoic acid. The process can be summarized as follows:

Bromination: 3-Methoxybenzoic acid is treated with bromine in the presence of a catalyst such as iron (III) bromide to introduce the bromine atom at the 6-position.

Chlorination: The brominated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-3-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The methoxy group can be oxidized to a carboxyl group or reduced to a hydroxyl group under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Coupling: Palladium catalysts with boronic acids or esters in the presence of a base.

Major Products

Substitution: Derivatives with various functional groups replacing bromine or chlorine.

Oxidation: 6-Bromo-2-chloro-3-carboxybenzoic acid.

Reduction: 6-Bromo-2-chloro-3-hydroxybenzoic acid.

Coupling: Biaryl compounds with diverse substituents.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2-chloro-3-methoxybenzoic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential as inhibitors in various biological pathways, particularly in targeting kinases involved in cancer and other diseases.

Case Study: Inhibition of ALK2

Research indicates that modifications to the methoxy group significantly affect the inhibitory activity against ALK2, a kinase implicated in certain cancers. For instance, removing the methoxy group reduced inhibitory potency by 28-fold, demonstrating the importance of functional groups in drug design.

Agricultural Applications

In agricultural science, compounds related to this compound have been explored for their herbicidal and fungicidal properties. They are effective against various plant pathogens and weeds.

Example Applications :

- Inhibition of Cytospora mandshurica and Coniella diplodiella, which are known plant pathogens.

- Regulation of plant growth through modulation of hormonal pathways influenced by such compounds.

Industrial Applications

The compound is also utilized in the production of agrochemicals and other industrial chemicals. Its ability to act as an intermediate allows for the synthesis of more complex organic molecules that are essential in various manufacturing processes.

Data Table: Applications Overview

| Application Area | Specific Use | Example Compounds/Targets |

|---|---|---|

| Medicinal Chemistry | Kinase inhibitors | ALK2 inhibitors |

| Agricultural Science | Herbicides and fungicides | Pathogen control (e.g., Cytospora mandshurica) |

| Industrial Chemistry | Intermediate for complex synthesis | Agrochemicals and pharmaceuticals |

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-3-methoxybenzoic acid depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied .

Comparison with Similar Compounds

Table 1: Comparison of Positional Isomers

| Compound | Substituent Positions | CAS | Hazard Statements |

|---|---|---|---|

| 6-Bromo-2-chloro-3-methoxybenzoic acid | Br (6), Cl (2), OCH₃ (3) | 1055968-54-1 | H315, H319, H335 |

| 3-Bromo-6-chloro-2-methoxybenzoic acid | Br (3), Cl (6), OCH₃ (2) | N/A | H315, H319, H335 |

Derivatives: Ester and Amide Analogs

Functional group modifications significantly influence physicochemical properties:

- Methyl 5-bromo-4-chloro-2-methoxybenzoate (CAS: N/A, molecular formula: C₉H₈BrClO₃): The ester derivative replaces the carboxylic acid with a methyl ester, enhancing lipophilicity and reducing acidity.

- 6-Bromo-2-chloro-3-methoxybenzamide (CAS: 2092138-10-6, molecular formula: C₈H₇BrClNO₂): The amide derivative exhibits hydrogen-bonding capacity (NH and C=O groups), increasing solubility in polar solvents. This modification is critical in drug design, where amides often improve bioavailability .

Table 2: Comparison of Derivatives

| Compound | Functional Group | Molecular Weight | Key Properties |

|---|---|---|---|

| This compound | Carboxylic acid | 265.49 g/mol | High acidity, polar |

| Methyl 5-bromo-4-chloro-2-methoxybenzoate | Ester | 279.51 g/mol | Lipophilic, low acidity |

| 6-Bromo-2-chloro-3-methoxybenzamide | Amide | 264.50 g/mol | Hydrogen-bonding, moderate polarity |

Heterocyclic Analogs

Benzo[d]isoxazole derivatives, such as 6-Bromo-3-chlorobenzo[d]isoxazole (CAS: 16263-53-9, similarity score: 0.99), replace the carboxylic acid with a fused isoxazole ring. This heterocyclic core increases rigidity and alters electronic properties, making such analogs valuable in medicinal chemistry for targeting enzymes or receptors. Substituent positions (Br at 6, Cl at 3) mimic the original compound but confer distinct reactivity due to the aromatic heterocycle .

Table 3: Heterocyclic Analogs

| Compound | CAS | Molecular Formula | Similarity Score |

|---|---|---|---|

| 6-Bromo-3-chlorobenzo[d]isoxazole | 16263-53-9 | C₇H₃BrClNO | 0.99 |

| 7-Bromo-5-chlorobenzo[d]isoxazole | 1126848-34-7 | C₇H₃BrClNO | 0.78 |

Research Findings and Implications

- Synthetic Utility : The methyl ester derivative (Table 2) is synthesized via esterification under alkaline conditions, highlighting its role as a precursor for further functionalization .

- Biological Relevance : Amide derivatives (e.g., 6-Bromo-2-chloro-3-methoxybenzamide) are explored as protease inhibitors or kinase ligands due to their hydrogen-bonding motifs .

- Crystallography : Structural determination of these compounds may employ SHELX software, widely used for small-molecule refinement .

Biological Activity

6-Bromo-2-chloro-3-methoxybenzoic acid (C₈H₆BrClO₃) is an aromatic compound notable for its unique combination of halogen substituents and a methoxy group on a benzoic acid backbone. With a molecular weight of 265.49 g/mol, this compound has garnered attention in organic synthesis and pharmaceutical research due to its potential biological activities, particularly antimicrobial properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Formula : C₈H₆BrClO₃

- Molecular Weight : 265.49 g/mol

The presence of bromine and chlorine atoms contributes to its electrophilic nature, affecting its reactivity and interactions with biological targets.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been evaluated for its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| E. coli | 32 | 64 |

| S. aureus | 64 | 128 |

| B. subtilis | 16 | 32 |

These results suggest that the compound is particularly effective against Gram-positive bacteria like Bacillus subtilis while showing moderate activity against Gram-negative bacteria such as E. coli and Staphylococcus aureus .

The mechanism through which this compound exerts its biological effects may involve interactions with specific enzymes or receptors, potentially inhibiting their activity. The halogen substituents enhance binding affinity to biological macromolecules, while the methoxy group may influence solubility and reactivity in biological systems .

Case Studies

-

Antibacterial Activity Study :

A study published in MDPI evaluated the antibacterial efficacy of various synthesized compounds, including derivatives of benzoic acids like this compound. The study utilized broth dilution methods to determine MICs and MBCs, demonstrating that this compound showed promising results against multiple bacterial strains . -

Enzyme Interaction Studies :

Research has indicated that compounds similar to this compound can inhibit enzymes involved in bacterial metabolism. These studies often utilize kinetic assays to assess the impact on enzyme activity, highlighting the potential for developing new antibacterial agents based on this structural framework .

Applications in Drug Development

The unique properties of this compound make it a candidate for further development in pharmaceuticals, particularly as a precursor for compounds with anti-inflammatory or anticancer properties. Its ability to form stable complexes with proteins suggests potential applications in drug design targeting specific pathways in disease processes .

Q & A

Basic Questions

Q. What are the established synthetic routes for 6-bromo-2-chloro-3-methoxybenzoic acid?

- Methodology : The compound can be synthesized via sequential halogenation and functional group introduction. A common approach involves bromination of a pre-chlorinated benzoic acid derivative, followed by methoxy group installation. For example, bromination of 2-chloro-3-methoxybenzoic acid using bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid) under controlled conditions yields the target compound. Similar protocols are used for structurally related bromo-chloro-methoxy benzoic acids, where halogen positioning is critical for reactivity .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-bromination. Purification typically involves recrystallization or column chromatography.

Q. How is the crystal structure of this compound determined and validated?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer, and structural refinement employs programs like SHELXL . Hydrogen bonding and halogen interactions are analyzed to validate packing efficiency.

- Data Validation : Check for R-factor convergence (<5%), residual electron density, and geometric parameters (bond lengths/angles) against expected values.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : H and C NMR identify substituent positions (e.g., methoxy at δ~3.8 ppm, aromatic protons at δ~6.5–8.0 ppm) .

- IR : Carboxylic acid C=O stretch (~1680–1700 cm), methoxy C-O (~1250 cm).

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]) and fragmentation patterns.

Advanced Research Questions

Q. How can contradictions in crystallographic data during refinement be resolved?

- Approach : Use iterative refinement in SHELXL with restraints for disordered regions. For example, if electron density suggests multiple conformations, apply "PART" instructions to model disorder . Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm substituent orientations .

- Case Study : A study on 3-bromo-6-hydroxy-2-methylbenzoic acid resolved methoxy group disorder by combining XRD with NOESY NMR to confirm spatial arrangements .

Q. What strategies optimize regioselective substitution reactions in polyhalogenated benzoic acids?

- Directing Effects : The methoxy group (-OCH) is ortho/para-directing, while halogens (Br, Cl) are meta-directing. For example, in this compound, the methoxy group at position 3 directs electrophiles to position 4 or 6 .

- Experimental Design :

- Use protecting groups (e.g., methyl ester) to temporarily block the carboxylic acid during substitution.

- Employ transition metal catalysts (e.g., Pd) for Suzuki couplings at dehalogenated positions .

Q. How to design experiments to study its potential as an enzyme inhibitor?

- Methodology :

- Enzyme Assays : Use fluorescence-based assays to monitor inhibition kinetics. For example, competitive inhibition can be tested by varying substrate concentrations in the presence of the compound .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites.

Comparative Analysis of Structural Analogues

Key Software Tools for Structural Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.